molecular formula C43H46F3N7O7S B1192926 GMB-475

GMB-475

Cat. No.: B1192926
M. Wt: 861.9 g/mol
InChI Key: ONDVWISBMHHLGZ-SBJIGXGQSA-N
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Description

GMB-475 is a proteolysis targeting chimera (PROTAC) compound designed to degrade the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia. This compound targets the myristoyl pocket of ABL1 in an allosteric manner and recruits the E3 ligase Von Hippel Lindau, resulting in the ubiquitination and subsequent degradation of the oncogenic fusion protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

GMB-475 is synthesized through a series of chemical reactions that involve the conjugation of a ligand for the BCR-ABL1 protein with a ligand for the E3 ubiquitin ligase. The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This typically involves:

Chemical Reactions Analysis

Types of Reactions

GMB-475 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reactions involving this compound is the degraded BCR-ABL1 protein, which is broken down into smaller peptides and amino acids by the proteasome .

Mechanism of Action

GMB-475 exerts its effects through the following mechanism:

Properties

Molecular Formula

C43H46F3N7O7S

Molecular Weight

861.9 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31-,35+,39-/m1/s1

InChI Key

ONDVWISBMHHLGZ-SBJIGXGQSA-N

SMILES

FC(F)(F)OC1=CC=C(NC2=CC(C3=CC=C(OCCOCC(N[C@H](C(C)(C)C)C(N4[C@H](C(NCC5=CC=C(C6=C(C)N=CS6)C=C5)=O)CC(O)C4)=O)=O)C=C3)=NC=N2)C=C1

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GMB475;  GMB 475;  GMB-475

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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